DLCI-1

Description

BenchChem offers high-quality DLCI-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DLCI-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

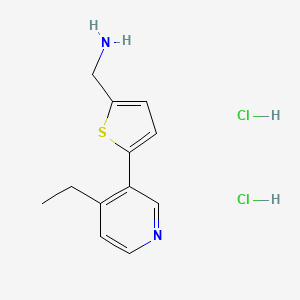

Molecular Formula |

C12H16Cl2N2S |

|---|---|

Molecular Weight |

291.2 g/mol |

IUPAC Name |

[5-(4-ethyl-3-pyridinyl)thiophen-2-yl]methanamine;dihydrochloride |

InChI |

InChI=1S/C12H14N2S.2ClH/c1-2-9-5-6-14-8-11(9)12-4-3-10(7-13)15-12;;/h3-6,8H,2,7,13H2,1H3;2*1H |

InChI Key |

NJQCWEINBOSPQA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=NC=C1)C2=CC=C(S2)CN.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of DLCI-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of DLCI-1, a novel small molecule with significant therapeutic potential. By providing a comprehensive overview of its primary pharmacological activity, supported by quantitative data, detailed experimental protocols, and visual representations of its operational framework, this document serves as a critical resource for the scientific community engaged in drug discovery and development.

Executive Summary

DLCI-1 is a potent and selective inhibitor of the cytochrome P450 2A6 (CYP2A6) enzyme. Its primary mechanism of action revolves around the modulation of nicotine metabolism, positioning it as a promising therapeutic agent for smoking cessation. By inhibiting CYP2A6, DLCI-1 slows the metabolic conversion of nicotine to its inactive metabolite, cotinine, thereby maintaining higher plasma nicotine levels for a longer duration. This action is hypothesized to reduce the craving and withdrawal symptoms associated with tobacco dependence, ultimately leading to a decrease in nicotine self-administration.

Core Mechanism of Action: CYP2A6 Inhibition

The central mechanism of DLCI-1 is its high-affinity binding to and inhibition of CYP2A6, the primary enzyme responsible for the metabolic clearance of nicotine in humans. The potency of this inhibition is a key determinant of its pharmacological effect.

Quantitative Inhibition Data

The inhibitory activity of DLCI-1 against CYP2A6 has been quantified, demonstrating its high potency. This is compared with other compounds from the same class to provide context.

| Compound | IC50 (µM) vs. CYP2A6 | Reference Compound | IC50 (µM) vs. CYP2A6 |

| DLCI-1 | 0.055 | Compound 6i | 0.017 |

Data sourced from studies on potent 3-alkynyl and 3-heteroaromatic substituted pyridine methanamine analogs of DLCI-1.[1]

Signaling Pathway: Disruption of Nicotine Metabolism

DLCI-1 does not operate through a classical signaling pathway involving receptor agonism or antagonism. Instead, it directly influences a critical metabolic pathway. By inhibiting CYP2A6, DLCI-1 disrupts the primary route of nicotine metabolism, altering the pharmacokinetic profile of nicotine in the body.

In Vivo Efficacy: Reduction of Nicotine Self-Administration

The therapeutic potential of DLCI-1 has been demonstrated in preclinical models of nicotine dependence. In vivo studies show that administration of DLCI-1 leads to a significant reduction in nicotine self-administration, providing strong evidence for its efficacy in reducing nicotine-seeking behavior.

Quantitative In Vivo Data

| Treatment Group | Dose (mg/kg) | Effect on Nicotine Intake |

| Vehicle | - | Baseline |

| DLCI-1 | 25 | Significant Decrease |

| DLCI-1 | 50 | Significant Decrease |

Data from intravenous nicotine self-administration studies in mice.[2][3]

Experimental Protocols

In Vitro CYP2A6 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of DLCI-1 against human CYP2A6.

Methodology:

-

Recombinant human CYP2A6 enzymes are incubated with a fluorescent probe substrate.

-

DLCI-1 is added at a range of concentrations.

-

The reaction is initiated by the addition of NADPH.

-

The fluorescence of the metabolized probe is measured over time.

-

The rate of metabolism is calculated and plotted against the concentration of DLCI-1 to determine the IC50 value.

Murine Intravenous Nicotine Self-Administration

Objective: To assess the effect of DLCI-1 on nicotine-seeking behavior in mice.

Methodology:

-

Surgical Preparation: Male and female C57BL/6J mice are surgically implanted with intravenous catheters.[2]

-

Operant Conditioning: Mice are trained to self-administer nicotine (0.03 mg/kg/infusion) in operant conditioning chambers.[4] A fixed-ratio schedule of reinforcement is used, where a set number of responses on an active lever results in a nicotine infusion paired with a cue light.

-

Stable Responding: Training continues until mice exhibit stable levels of nicotine self-administration.

-

DLCI-1 Administration: DLCI-1 (25 or 50 mg/kg) or vehicle is administered via oral gavage prior to the self-administration session.

-

Data Collection: The number of nicotine infusions, active and inactive lever presses are recorded during the session.

-

Metabolite Analysis: Blood samples are collected post-session to measure plasma levels of nicotine, cotinine, and 3'-hydroxycotinine (3-HC).

References

DLCI-1: A Potent and Selective CYP2A6 Inhibitor for Nicotine Metabolism Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

DLCI-1, also known as (5-(4-ethylpyridin-3-yl)thiophen-2-yl)methanamine, has emerged as a potent and highly selective inhibitor of the human cytochrome P450 2A6 (CYP2A6) enzyme.[1][2][3] CYP2A6 is the primary enzyme responsible for the metabolic clearance of nicotine to cotinine.[4][5] Inhibition of this enzyme is a promising therapeutic strategy for smoking cessation, as it can increase nicotine bioavailability, reduce the urge to smoke, and decrease exposure to harmful tobacco smoke metabolites. This technical guide provides a comprehensive overview of DLCI-1, including its inhibitory potency and selectivity, detailed experimental protocols for its evaluation, and its effects in preclinical models.

Core Properties of DLCI-1

DLCI-1 was developed as a structural analog of nicotine and has demonstrated exceptional potency and selectivity for CYP2A6.

Quantitative Inhibitory Profile

DLCI-1 exhibits a half-maximal inhibitory concentration (IC50) of 17 nM (or 0.017 µM) for CYP2A6. Its selectivity for CYP2A6 over other major drug-metabolizing CYP450 isoforms is a key characteristic, minimizing the potential for off-target effects and drug-drug interactions.

| CYP Isoform | IC50 (µM) | Selectivity Ratio (IC50 CYPx / IC50 CYP2A6) |

| CYP2A6 | 0.017 | 1 |

| CYP2B6 | >0.085 | >5 |

| CYP1A2 | >13 | >765 |

| CYP2C8 | >13 | >765 |

| CYP2C9 | >13 | >765 |

| CYP2C19 | >13 | >765 |

| CYP2D6 | >13 | >765 |

| CYP3A4 | >13 | >765 |

Table 1: Inhibitory potency (IC50) and selectivity of DLCI-1 against major human CYP450 isoforms. Data compiled from multiple sources indicating high selectivity.

Experimental Protocols

In Vitro CYP2A6 Inhibition Assay (IC50 Determination)

This protocol outlines a typical method for determining the IC50 value of DLCI-1 against human CYP2A6 using the probe substrate coumarin.

Materials:

-

Human liver microsomes (HLMs) or recombinant human CYP2A6

-

DLCI-1

-

Coumarin (CYP2A6 probe substrate)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

96-well plates

-

Incubator

-

LC-MS/MS system

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of DLCI-1 in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of coumarin in a suitable solvent.

-

Prepare working solutions of DLCI-1 and coumarin in phosphate buffer.

-

Prepare the NADPH regenerating system.

-

-

Incubation:

-

In a 96-well plate, add the following in order:

-

Phosphate buffer

-

Human liver microsomes or recombinant CYP2A6

-

A range of concentrations of DLCI-1

-

-

Pre-incubate the mixture for a short period at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system and coumarin.

-

Incubate at 37°C for a specified time (e.g., 15-30 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

-

-

Analysis:

-

Centrifuge the plate to pellet the protein.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the formation of the coumarin metabolite, 7-hydroxycoumarin, using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percent inhibition of CYP2A6 activity at each DLCI-1 concentration relative to a vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.

-

In Vivo Nicotine Self-Administration in Mice

This protocol describes a model to evaluate the effect of DLCI-1 on nicotine-seeking behavior in mice.

Animals:

-

Male and female C57BL/6J mice are commonly used.

Surgical Procedure:

-

Implant intravenous catheters into the jugular vein of the mice.

-

Allow for a recovery period of at least 48 hours.

Apparatus:

-

Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump connected to the mouse's catheter.

Procedure:

-

Food Training (Optional but recommended):

-

Train mice to press a lever for food rewards to facilitate the acquisition of nicotine self-administration.

-

-

Nicotine Self-Administration Training:

-

Allow mice to acquire intravenous nicotine self-administration during daily sessions (e.g., 1-hour sessions).

-

A standard training dose of nicotine is used (e.g., 0.03 mg/kg/infusion).

-

-

Stable Responding:

-

Continue training until stable responding for nicotine is achieved.

-

-

DLCI-1 Administration:

-

Prior to the nicotine self-administration session, administer DLCI-1 or a vehicle control.

-

DLCI-1 is typically administered orally (e.g., via gavage) at doses of 25 mg/kg or 50 mg/kg.

-

-

Behavioral Testing:

-

Place the mice in the operant chambers and record the number of active lever presses (resulting in nicotine infusion) and inactive lever presses.

-

-

Data Analysis:

-

Compare the number of nicotine infusions and lever presses between the DLCI-1 and vehicle-treated groups using appropriate statistical methods (e.g., ANOVA).

-

Mechanism of Action and Signaling Pathway

DLCI-1 acts by directly inhibiting the enzymatic activity of CYP2A6. While the precise mode of inhibition (e.g., competitive, non-competitive) has not been definitively elucidated in publicly available literature, its structural similarity to nicotine suggests a competitive mechanism is likely. By blocking CYP2A6, DLCI-1 prevents the conversion of nicotine to cotinine, thereby increasing the systemic levels and prolonging the half-life of nicotine.

Conclusion

DLCI-1 is a valuable research tool for studying the role of CYP2A6 in nicotine metabolism and dependence. Its high potency and selectivity make it a superior alternative to less specific inhibitors. The experimental protocols provided in this guide offer a starting point for researchers to investigate the in vitro and in vivo effects of DLCI-1. Further research into the precise mechanism of inhibition and a more detailed characterization of its pharmacokinetic profile will be beneficial for its potential development as a therapeutic agent for smoking cessation.

References

- 1. Immunopharmacology and Behavioral Pharmacology of Opioids and Nicotine - ProQuest [proquest.com]

- 2. scribd.com [scribd.com]

- 3. Cytochrome P450 (CYPs) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 4. frontiersin.org [frontiersin.org]

- 5. digitalcommons.unmc.edu [digitalcommons.unmc.edu]

In-Depth Technical Guide to DLCI-1: A Potent and Selective CYP2A6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

DLCI-1, chemically identified as (5-(4-ethylpyridin-3-yl)thiophen-2-yl)methanamine, is a novel and potent small molecule inhibitor of the cytochrome P450 2A6 (CYP2A6) enzyme. CYP2A6 is the primary enzyme responsible for the metabolic clearance of nicotine in humans. By selectively inhibiting this enzyme, DLCI-1 effectively slows down nicotine metabolism, a mechanism that has shown significant promise in preclinical studies for reducing nicotine self-administration and potentially serving as a novel therapeutic for smoking cessation. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of DLCI-1, including detailed experimental protocols for its synthesis and characterization.

Chemical Structure and Physicochemical Properties

DLCI-1 is a structural analog of nicotine, developed through a lead-directed medicinal chemistry program. Its chemical structure features a substituted pyridine ring linked to a thiophene methanamine moiety.

Chemical Name: (5-(4-ethylpyridin-3-yl)thiophen-2-yl)methanamine CAS Number: 2244569-14-8[1]

The key physicochemical and pharmacological properties of DLCI-1 are summarized in the table below, highlighting its drug-like characteristics according to Lipinski's rule of five.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄N₂S | |

| Molecular Weight | 218.32 g/mol | |

| Calculated logP (cLogP) | 2.108 | |

| CYP2A6 IC₅₀ | 0.017 µM (17 nM) | |

| Human Liver Microsomal Half-life | 40 minutes |

Mechanism of Action and Signaling Pathway

The primary mechanism of action of DLCI-1 is the potent and selective inhibition of the CYP2A6 enzyme. In humans, CYP2A6, located predominantly in the liver, is responsible for metabolizing approximately 80% of nicotine to its inactive metabolite, cotinine. This metabolic process is a key determinant of nicotine's bioavailability and, consequently, its addictive potential.

By inhibiting CYP2A6, DLCI-1 slows the rate of nicotine clearance from the body. This leads to a prolonged nicotine half-life, meaning that lower doses of nicotine can produce the same physiological effects. It is hypothesized that this reduction in the need for frequent nicotine intake can decrease the overall desire for tobacco products and aid in smoking cessation efforts.

The signaling pathway illustrating the role of CYP2A6 in nicotine metabolism and the inhibitory action of DLCI-1 is depicted below.

Experimental Protocols

Synthesis of (5-(4-ethylpyridin-3-yl)thiophen-2-yl)methanamine (DLCI-1)

The synthesis of DLCI-1 is based on previously described methods. A general synthetic scheme is outlined below, which typically involves a Suzuki coupling reaction followed by reduction.

-

Step 1: Suzuki Coupling. 3-bromo-4-ethylpyridine is coupled with 5-formylthiophen-2-ylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent mixture (e.g., toluene/ethanol/water) under an inert atmosphere. The reaction mixture is heated, typically to reflux, until the starting materials are consumed.

-

Step 2: Reductive Amination. The resulting aldehyde, 5-(4-ethylpyridin-3-yl)thiophene-2-carbaldehyde, is then subjected to reductive amination. This is commonly achieved by treating the aldehyde with a source of ammonia (e.g., ammonium chloride) and a reducing agent (e.g., sodium cyanoborohydride) in a solvent such as methanol.

-

Step 3: Purification. The final product, DLCI-1, is purified using standard techniques such as column chromatography on silica gel. The identity and purity of the compound are confirmed by analytical methods like ¹H NMR, ¹³C NMR, and mass spectrometry.

CYP2A6 Inhibition Assay

The inhibitory potency of DLCI-1 against CYP2A6 is determined using an in vitro assay with human liver microsomes or recombinant CYP2A6.

-

Materials: Human liver microsomes or recombinant human CYP2A6, a fluorescent substrate for CYP2A6 (e.g., coumarin or a Vivid® substrate), NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺), potassium phosphate buffer, and DLCI-1.

-

Procedure:

-

A pre-incubation mixture containing the CYP2A6 enzyme source, buffer, and varying concentrations of DLCI-1 (or vehicle control) is prepared in a microplate.

-

The reaction is initiated by the addition of the NADPH regenerating system and the fluorescent substrate.

-

The plate is incubated at 37°C, and the formation of the fluorescent metabolite is monitored over time using a fluorescence plate reader.

-

The rate of reaction is calculated for each concentration of DLCI-1.

-

The IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Human Liver Microsomal Stability Assay

This assay determines the metabolic stability of DLCI-1 in the presence of liver enzymes.

-

Materials: Pooled human liver microsomes, NADPH, potassium phosphate buffer, and DLCI-1.

-

Procedure:

-

DLCI-1 is incubated with human liver microsomes in the presence of NADPH at 37°C.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes).

-

The reaction is quenched at each time point by the addition of a cold organic solvent (e.g., acetonitrile).

-

The samples are centrifuged to precipitate the proteins.

-

The supernatant, containing the remaining DLCI-1, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The half-life (t₁/₂) of DLCI-1 is calculated from the slope of the natural logarithm of the percent of the parent compound remaining versus time.

-

In Vivo Nicotine Self-Administration Study in Mice

This behavioral assay assesses the effect of DLCI-1 on the motivation to seek and consume nicotine in a preclinical model.

-

Animals: Male and female mice are used in these studies.

-

Procedure:

-

Surgery: Mice are surgically implanted with intravenous catheters to allow for the self-administration of nicotine.

-

Training: Following recovery, mice are trained to press a lever to receive an intravenous infusion of nicotine. This is typically done in operant conditioning chambers.

-

DLCI-1 Administration: Once stable nicotine self-administration is established, mice are pre-treated with DLCI-1 (e.g., 25 and 50 mg/kg) or a vehicle control via oral gavage prior to the self-administration session.

-

Data Collection: The number of lever presses and nicotine infusions are recorded during the session.

-

Analysis: The effect of DLCI-1 on nicotine intake is determined by comparing the number of infusions earned in the DLCI-1 treated group to the vehicle control group.

-

The workflow for the in vivo nicotine self-administration experiment is illustrated in the diagram below.

Selectivity Profile

A crucial aspect of a drug candidate's profile is its selectivity for the intended target over other related proteins, as off-target effects can lead to undesirable side effects. DLCI-1 has demonstrated high selectivity for CYP2A6 over other major human drug-metabolizing CYP enzymes.

| CYP Enzyme | Selectivity Ratio (IC₅₀ CYPXXX / IC₅₀ CYP2A6) | Reference |

| CYP3A4 | >760 | |

| CYP2B6 | >5 |

This high selectivity suggests a lower potential for drug-drug interactions mediated by the inhibition of other major CYP isoforms.

Preclinical Efficacy

In vivo studies in mice have shown that oral administration of DLCI-1 significantly decreases intravenous nicotine self-administration in both males and females. Doses of 25 and 50 mg/kg were effective in reducing the number of nicotine infusions earned compared to a vehicle control. These findings support the therapeutic potential of DLCI-1 as a novel pharmacotherapy for smoking cessation.

Conclusion

DLCI-1 is a potent and selective inhibitor of CYP2A6 with favorable drug-like properties. Its mechanism of action, by slowing nicotine metabolism, has been validated in preclinical models, demonstrating a significant reduction in nicotine-seeking behavior. The high selectivity of DLCI-1 for CYP2A6 minimizes the potential for off-target effects, enhancing its therapeutic promise. Further research and clinical development are warranted to evaluate the efficacy of DLCI-1 as a smoking cessation aid in humans.

References

A Technical Guide to DLCI-1 (CAS Number: 2244569-15-9): A Potent and Selective CYP2A6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

DLCI-1, with CAS number 2244569-15-9, is a potent and selective inhibitor of the cytochrome P450 2A6 (CYP2A6) enzyme. This document provides a comprehensive technical overview of DLCI-1, including its chemical properties, mechanism of action, and its effects on nicotine metabolism and self-administration. Detailed experimental protocols for in vivo studies, summarized quantitative data, and visual representations of relevant biological pathways and experimental workflows are presented to support further research and development of this compound as a potential therapeutic agent, particularly for smoking cessation.

Chemical and Physical Properties

DLCI-1, chemically known as (5-(4-ethylpyridin-3-yl)thiophen-2-yl)methanamine, is a small molecule inhibitor of CYP2A6. Its properties are summarized in the table below.

| Property | Value |

| CAS Number | 2244569-15-9 |

| Molecular Formula | C₁₂H₁₄N₂S |

| Molecular Weight | 218.32 g/mol |

| Chemical Name | (5-(4-ethylpyridin-3-yl)thiophen-2-yl)methanamine |

| Canonical SMILES | CCC1=C(C=CN=C1)C2=CC=C(S2)CN |

| InChI Key | FZJYWMMBGOVROQ-UHFFFAOYSA-N |

Mechanism of Action and Signaling Pathway

DLCI-1 exerts its pharmacological effect through the potent and selective inhibition of CYP2A6, the primary enzyme responsible for the metabolic clearance of nicotine in humans. By inhibiting CYP2A6, DLCI-1 slows down the conversion of nicotine to its primary metabolite, cotinine. This leads to higher and more sustained plasma nicotine levels from a given dose, which is hypothesized to reduce the craving and frequency of nicotine self-administration.

The following diagram illustrates the metabolic pathway of nicotine and the inhibitory action of DLCI-1.

Caption: Nicotine metabolism pathway and the inhibitory effect of DLCI-1.

Quantitative Data

The following tables summarize the key quantitative data for DLCI-1 from in vivo studies.

Table 1: Effect of DLCI-1 on Nicotine Self-Administration in Mice [1]

| Treatment Group | Dose (mg/kg) | Number of Nicotine Infusions (Mean ± SEM) |

| Male Mice | ||

| Vehicle | 0 | 25.3 ± 2.1 |

| DLCI-1 | 25 | 14.8 ± 1.5 |

| DLCI-1 | 50 | 11.2 ± 1.2 |

| Female Mice | ||

| Vehicle | 0 | 22.1 ± 2.4 |

| DLCI-1 | 25 | 13.5 ± 1.8 |

| DLCI-1 | 50 | 10.9 ± 1.6 |

| *p < 0.05 compared to vehicle |

Table 2: Effect of DLCI-1 on Locomotor Activity in Mice Following Nicotine Self-Administration [1]

| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm, Mean ± SEM) |

| Vehicle | 0 | 3500 ± 450 |

| DLCI-1 | 50 | 3300 ± 500 |

Experimental Protocols

Synthesis of DLCI-1 (General Approach)

A specific, detailed synthesis protocol for DLCI-1 is not publicly available in the reviewed literature. However, based on the synthesis of analogous 3-substituted 5-(aminomethyl)thiophene derivatives, a plausible synthetic route is outlined below. This protocol is for informational purposes and would require optimization.

Workflow for the Synthesis of DLCI-1 (Hypothetical)

Caption: A potential synthetic workflow for DLCI-1.

Materials:

-

3-bromo-4-ethylpyridine

-

5-(aminomethyl)thiophen-2-ylboronic acid or a suitable precursor

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃)

-

Solvent (e.g., Dioxane/Water)

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a reaction vessel, add 3-bromo-4-ethylpyridine, 5-(aminomethyl)thiophen-2-ylboronic acid, palladium catalyst, and base in a suitable solvent system.

-

Degas the mixture and heat under an inert atmosphere (e.g., Argon or Nitrogen) at an elevated temperature (e.g., 80-100 °C) for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup to remove inorganic salts.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield DLCI-1.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vivo Nicotine Self-Administration in Mice[1]

This protocol describes the procedure to assess the effect of DLCI-1 on nicotine self-administration behavior in mice.

Experimental Workflow for Nicotine Self-Administration Study

Caption: Workflow for the in vivo nicotine self-administration experiment.

Materials and Methods:

-

Animals: Adult male and female C57BL/6J mice.

-

Surgery: Mice are anesthetized and surgically implanted with an indwelling catheter in the right jugular vein. The catheter is passed subcutaneously and exits on the back.

-

Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and a syringe pump for intravenous infusions.

-

Food Training: Following a recovery period, mice are trained to press a lever for food pellets on a fixed-ratio schedule.

-

Nicotine Self-Administration: Once lever pressing for food is established, the reinforcer is switched to intravenous nicotine (0.03 mg/kg/infusion). Sessions are typically 1-2 hours daily.

-

Drug Administration: Once stable nicotine self-administration is achieved, mice are pre-treated with either vehicle or DLCI-1 (25 or 50 mg/kg) via oral gavage 30 minutes before the self-administration session.

-

Data Analysis: The primary endpoint is the number of nicotine infusions earned. Locomotor activity can be assessed immediately following the session in an open-field arena. Statistical analysis is performed using appropriate methods (e.g., ANOVA followed by post-hoc tests).

Conclusion

DLCI-1 is a well-characterized, potent, and selective inhibitor of CYP2A6. The available data strongly suggest its potential as a therapeutic agent for smoking cessation by reducing nicotine self-administration. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the efficacy and safety of DLCI-1. Further studies are warranted to explore its full therapeutic potential.

References

In-depth Technical Guide on (5-(4-Ethylpyridin-3-yl)thiophen-2-yl)methanamine dihydrochloride: A Review of Available Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the available scientific and technical information regarding the compound (5-(4-Ethylpyridin-3-yl)thiophen-2-yl)methanamine dihydrochloride. The document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development by consolidating data on its synthesis, mechanism of action, and pharmacological properties. However, a thorough review of publicly available scientific literature, patent databases, and chemical supplier information reveals a significant lack of detailed research on this specific molecule. While the constituent chemical moieties—a substituted pyridine, a thiophene ring, and a methanamine group—are common in medicinal chemistry, published studies focusing on the integrated compound are not available. This guide will, therefore, address the current information gap and provide a discussion based on related chemical structures.

Introduction

The compound (5-(4-Ethylpyridin-3-yl)thiophen-2-yl)methanamine dihydrochloride is a small molecule that incorporates several key pharmacophores. The thiophene ring is a well-established scaffold in medicinal chemistry, known for its presence in numerous approved drugs and its ability to act as a bioisostere for a phenyl ring.[1] The pyridine ring is another fundamental heterocyclic structure in drug design, often contributing to receptor binding and modulating physicochemical properties. The primary amine introduced by the methanamine group can be crucial for forming salt bridges with biological targets and for improving aqueous solubility, which is further enhanced by its formulation as a dihydrochloride salt.

Despite the potential pharmacological interest in this structure, there is a notable absence of published research. Commercial suppliers, such as Sigma-Aldrich, list the base compound, 5-(4-ethyl-3-pyridinyl)-2-thiophenemethanamine, indicating its potential availability for research purposes.[2] However, these listings do not accompany any technical data regarding its biological activity or experimental use.

Physicochemical Properties (Predicted)

In the absence of experimental data, the physicochemical properties of (5-(4-Ethylpyridin-3-yl)thiophen-2-yl)methanamine can be predicted using computational models. These predictions are essential for initial assessments in drug discovery.

| Property | Predicted Value | Notes |

| Molecular Formula | C12H14N2S | For the free base |

| Molecular Weight | 218.32 g/mol | For the free base |

| logP | ~2.5 - 3.5 | Indicates moderate lipophilicity |

| pKa | ~8.5 - 9.5 (amine) | Predicted for the primary amine |

| Solubility | Low (free base) | Dihydrochloride salt form would significantly increase aqueous solubility. |

Note: These values are estimations and require experimental verification.

Synthesis

While a specific synthetic route for (5-(4-Ethylpyridin-3-yl)thiophen-2-yl)methanamine dihydrochloride is not documented in the literature, a plausible synthetic strategy can be conceptualized based on established organic chemistry principles, particularly those involving thiophene and pyridine chemistry. A potential retrosynthetic analysis is outlined below.

Figure 1. A potential retrosynthetic pathway for the synthesis of the target compound.

Proposed Experimental Protocol (Hypothetical):

-

Synthesis of 3-Bromo-4-ethylpyridine: Bromination of 4-ethylpyridine using a suitable brominating agent (e.g., N-Bromosuccinimide) in an appropriate solvent.

-

Synthesis of 5-Bromothiophene-2-carbonitrile: Direct bromination of thiophene-2-carbonitrile at the 5-position.

-

Suzuki or Stille Coupling: A palladium-catalyzed cross-coupling reaction between 3-bromo-4-ethylpyridine (or its corresponding boronic acid/ester) and 5-bromothiophene-2-carbonitrile (or its corresponding boronic acid/ester) to form 5-(4-ethylpyridin-3-yl)thiophene-2-carbonitrile.

-

Reduction of the Nitrile: The nitrile group of the coupled product would then be reduced to a primary amine using a reducing agent like lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation.

-

Salt Formation: The resulting free base, (5-(4-ethylpyridin-3-yl)thiophen-2-yl)methanamine, would be treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the dihydrochloride salt.

Potential Pharmacological Applications (Speculative)

Based on the pharmacology of structurally related compounds containing thiophene and pyridine rings, several potential therapeutic areas could be explored for this molecule.

-

Kinase Inhibition: Many kinase inhibitors incorporate pyridine and thiophene scaffolds. For example, compounds targeting FMS-like tyrosine kinase-3 (FLT3) have been developed for acute myeloid leukemia.[3]

-

GPCR Modulation: The structural motifs are also present in ligands for G-protein coupled receptors, which are targets for a wide range of diseases.

-

Antimicrobial Activity: Thiophene derivatives have been investigated for their potential as antibacterial and antifungal agents.[4]

Conclusion

The compound (5-(4-Ethylpyridin-3-yl)thiophen-2-yl)methanamine dihydrochloride represents a novel chemical entity with potential for biological activity based on its constituent pharmacophores. However, there is a clear lack of published scientific research on this specific molecule. This guide has provided a speculative overview of its properties and a potential synthetic route to encourage and facilitate future research. Experimental validation of the predicted properties, a confirmed synthetic pathway, and comprehensive biological screening are necessary next steps to elucidate the pharmacological profile of this compound and determine its potential utility in drug discovery and development. Researchers interested in this molecule will need to perform foundational research to establish its basic scientific profile.

References

- 1. Buy 1-[5-(2-Fluorophenyl)thiophen-2-yl]-N-[(5-methyl-1,2-oxazol-3-yl)methyl]methanamine;hydrochloride (EVT-3000548) | 2418718-80-4 [evitachem.com]

- 2. 5-(4-ethylpyridin-3-yl)thiophe-2-yl)methanamine | Sigma-Aldrich [sigmaaldrich.com]

- 3. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of CYP2A6 in Nicotine Metabolism: A Technical Guide for Researchers

An In-depth Examination of the Genetic, Kinetic, and Clinical Significance of Cytochrome P450 2A6 in Nicotine Disposition and its Implications for Drug Development

Introduction

Cytochrome P450 2A6 (CYP2A6), a key enzyme primarily expressed in the liver, plays a paramount role in the metabolism of nicotine, the main psychoactive and addictive component of tobacco.[1][2] This enzyme is responsible for approximately 70-80% of the metabolic inactivation of nicotine.[3][4][5] The significant interindividual and interethnic variability in CYP2A6 activity, largely driven by genetic polymorphisms, has profound implications for smoking behaviors, nicotine dependence, the risk of tobacco-related diseases, and the efficacy of smoking cessation therapies. This technical guide provides a comprehensive overview of the role of CYP2A6 in nicotine metabolism, intended for researchers, scientists, and professionals in the field of drug development. It delves into the metabolic pathways, enzyme kinetics, genetic variations, and experimental methodologies crucial for studying this critical enzyme.

Nicotine Metabolism Pathway

The primary metabolic pathway of nicotine is a two-step process predominantly mediated by CYP2A6.

-

Nicotine C-oxidation: CYP2A6 catalyzes the C-oxidation of nicotine to a nicotine-Δ5'(1')-iminium ion intermediate. This is the rate-limiting step in nicotine's conversion to its major metabolite, cotinine.

-

Conversion to Cotinine: The unstable iminium ion is then converted to cotinine, a reaction that can be catalyzed by either CYP2A6 or cytosolic aldehyde oxidase.

-

Cotinine Hydroxylation: Cotinine is further metabolized, almost exclusively by CYP2A6, to trans-3'-hydroxycotinine (3HC), the most abundant urinary metabolite of nicotine.

The ratio of 3HC to cotinine, known as the Nicotine Metabolite Ratio (NMR), is a well-established and reliable biomarker of CYP2A6 enzyme activity and the rate of nicotine metabolism in vivo.

Quantitative Data on CYP2A6 Function

Enzyme Kinetics

The enzymatic efficiency of CYP2A6 in metabolizing nicotine and its metabolites is described by its kinetic parameters. Recombinant human CYP2A6 has a high affinity for nicotine.

| Substrate Conversion | Enzyme | Km (µM) | Vmax (nmol/min/nmol P450) | Reference |

| Nicotine → Cotinine | Recombinant CYP2A6 | 11.0 | 11.0 | |

| Nicotine → Cotinine | Recombinant CYP2B6 | 105 | 8.2 | |

| Nicotine → Cotinine | Recombinant CYP2D6 | 132 | 8.6 | |

| Cotinine → 3'-hydroxycotinine | Human Liver Microsomes | 0.16 (µL/min/mg protein) | - |

Note: Vmax for cotinine to 3'-hydroxycotinine is often reported as intrinsic clearance (Vmax/Km).

Genetic Polymorphisms and Allele Frequencies

The CYP2A6 gene is highly polymorphic, with over 40 known variant alleles. These genetic variations are the primary cause of the wide interindividual differences in nicotine metabolism. Individuals can be broadly categorized into three metabolizer phenotypes based on their genotype:

-

Normal/Extensive Metabolizers: Carry two functional alleles (e.g., 1/1).

-

Intermediate Metabolizers: Carry one functional and one reduced-activity allele (e.g., 1/9).

-

Slow/Poor Metabolizers: Carry one or two loss-of-function alleles (e.g., 1/4, 4/4).

The frequencies of these alleles vary significantly across different ethnic populations.

| Allele | Functional Impact | Caucasian (%) | African American (%) | Chinese (%) | Japanese (%) | Reference(s) |

| CYP2A62 | No activity | 1.1 - 3.0 | < 1 | Not reported | Not reported | |

| CYP2A64 | No activity (gene deletion) | 0 - 4 | 0 - 2 | 5 - 15 | 17 - 24 | |

| CYP2A69 | Decreased activity | 5 - 8 | 6 - 9 | 13.5 - 16 | 19 - 22.3 | |

| CYP2A612 | Decreased activity | ≤ 3 | Not reported | Not reported | Not reported | |

| CYP2A6*17 | Decreased activity | Not identified | ~10 | Not identified | Not identified |

In Vitro Inhibition of CYP2A6

Several compounds have been identified as inhibitors of CYP2A6. These are valuable tools for in vitro studies and have potential therapeutic applications in smoking cessation by slowing nicotine metabolism.

| Inhibitor | Type of Inhibition | IC50 (µM) | Ki (µM) | Reference(s) |

| Tranylcypromine | Competitive | 0.42 | 0.04 - 0.08 | |

| Methoxsalen (8-MOP) | Mechanism-based | 0.19 (wild-type) | 0.32 | |

| Cinnamaldehyde | - | 7.4 | - | |

| Benzaldehyde | - | 7.6 | - | |

| Vanillin | - | 200 | - | |

| Ketoconazole | Strong | < 200 (Ki) | - | |

| Tryptamine | Competitive | - | 1.7 |

Experimental Protocols

Genotyping of CYP2A6 Alleles

Accurate genotyping is essential to correlate genetic variance with nicotine metabolism phenotypes. Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) is a common method.

Protocol: Detection of CYP2A6*4 (Gene Deletion)

This protocol distinguishes between the wild-type (1) and the whole-gene deletion (4) alleles.

-

DNA Extraction: Isolate genomic DNA from whole blood or buccal cells using a standard commercial kit.

-

PCR Amplification:

-

Perform a long-PCR to specifically amplify a region of the CYP2A6 gene that is absent in the CYP2A6*4 allele. A separate PCR for a control gene (e.g., RNase P) should be run to confirm DNA integrity.

-

Primers for CYP2A6*1:

-

Forward: 5'-CACCGAAGTGTWCCCTATGCTG-3'

-

Reverse: 5'-TGTAAAATGGGCATGAACGCCC-3'

-

-

PCR Conditions:

-

Initial Denaturation: 94°C for 3 min.

-

30 Cycles:

-

Denaturation: 94°C for 1 min.

-

Annealing: 56°C for 1 min.

-

Extension: 72°C for 1.5 min.

-

-

Final Extension: 72°C for 5 min.

-

-

-

Agarose Gel Electrophoresis:

-

Load the PCR products onto a 1.5% agarose gel containing a DNA stain (e.g., ethidium bromide).

-

Run the gel at 100V for 45-60 minutes.

-

-

Result Interpretation:

-

CYP2A61/1 (Wild-type): A band corresponding to the amplified CYP2A6 fragment will be visible.

-

CYP2A64/4 (Homozygous deletion): No band for the CYP2A6 fragment will be visible. The control gene should still show a band.

-

CYP2A61/4 (Heterozygous): A band for the CYP2A6 fragment will be present, but may be of lower intensity compared to the wild-type homozygote.

-

Phenotyping: Measurement of Nicotine Metabolite Ratio (NMR)

The NMR (3HC/cotinine) is a reliable biomarker for in vivo CYP2A6 activity. Its measurement typically involves analyzing plasma or urine samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Protocol: NMR Determination in Plasma by LC-MS/MS

-

Sample Collection: Collect blood samples from subjects (smokers or individuals administered nicotine). Process to obtain plasma and store at -80°C until analysis.

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma in a microcentrifuge tube, add 5 µL of an internal standard solution (containing deuterated nicotine-d4 and cotinine-d3).

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic System: A typical system would use a C18 reverse-phase column (e.g., ZORBAX RRHD StableBond C18, 2.1 × 150 mm, 1.8 µm).

-

Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium formate, pH 4.5) and an organic solvent (e.g., acetonitrile).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Nicotine: m/z 163.3 → 130

-

Cotinine: m/z 177.3 → 80

-

trans-3'-Hydroxycotinine: m/z 193.2 → 80

-

Nicotine-d4 (IS): m/z 167.3 → 134

-

Cotinine-d3 (IS): m/z 180.3 → 80

-

-

-

Data Analysis and NMR Calculation:

-

Quantify the concentrations of cotinine and 3HC in each sample by comparing their peak areas to those of the internal standards and a standard curve.

-

Calculate the NMR by dividing the molar concentration of trans-3'-hydroxycotinine by the molar concentration of cotinine.

-

In Vitro CYP2A6 Inhibition Assay

This assay determines the inhibitory potential of a test compound on CYP2A6 activity, typically using human liver microsomes (HLM) and a probe substrate like coumarin.

Protocol: IC50 Determination for a Test Compound

-

Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound to cover a range of concentrations (e.g., 0.01 µM to 100 µM).

-

Thaw pooled human liver microsomes on ice. Dilute to the desired concentration (e.g., 0.1 mg/mL) in a potassium phosphate buffer (pH 7.4).

-

-

Incubation:

-

In a 96-well plate, combine the HLM suspension, the test compound at various concentrations, and the CYP2A6 probe substrate, coumarin (at a concentration near its Km, e.g., 2 µM). Include a vehicle control (solvent only).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

-

Incubate at 37°C for a specific time (e.g., 10 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination:

-

Stop the reaction by adding a cold stop solution, typically acetonitrile containing an internal standard.

-

Centrifuge the plate to pellet the precipitated protein.

-

-

Analysis:

-

Analyze the supernatant for the formation of the metabolite, 7-hydroxycoumarin, using LC-MS/MS or fluorescence detection.

-

-

Data Analysis:

-

Calculate the percent inhibition of CYP2A6 activity at each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition) by fitting the data to a four-parameter logistic equation.

-

Clinical Significance and Future Directions

The activity of CYP2A6 is a critical determinant of nicotine pharmacology and smoking behavior.

-

Normal/Fast Metabolizers: Clear nicotine quickly, leading to more frequent smoking to maintain nicotine levels in the brain, higher nicotine dependence, and greater difficulty quitting.

-

Slow Metabolizers: Maintain higher plasma nicotine levels for longer periods from each cigarette. They tend to smoke fewer cigarettes per day, have lower levels of nicotine dependence, and are more likely to quit successfully.

This understanding has significant implications for personalized medicine in smoking cessation. For instance, slow metabolizers may respond well to standard-dose nicotine replacement therapy (NRT), while fast metabolizers might require higher doses or alternative treatments like varenicline.

Furthermore, the development of selective CYP2A6 inhibitors is a promising therapeutic strategy. By pharmacologically converting a fast metabolizer into a slow metabolizer, these inhibitors could reduce the urge to smoke, decrease overall tobacco consumption, and increase the efficacy of NRT.

Conclusion

CYP2A6 is the cornerstone of nicotine metabolism, and its genetic variability is a key factor influencing an individual's susceptibility to nicotine addiction and their ability to quit smoking. A thorough understanding of CYP2A6 genetics, kinetics, and the methods used to assess its function is indispensable for researchers in tobacco addiction, pharmacology, and drug development. The continued investigation into this enzyme will undoubtedly pave the way for more effective, personalized strategies to combat the global public health crisis of tobacco dependence.

References

- 1. CYP2A6- and CYP2A13-Catalyzed Metabolism of the Nicotine Δ5′(1′)Iminium Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel PCR-RFLP Detection Method Using an Optimized Set of Restriction Enzymes | Springer Nature Experiments [experiments.springernature.com]

- 3. Roles of CYP2A6 and CYP2B6 in nicotine C-oxidation by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 5. New CYP2A6 gene deletion and conversion variants in a population of Black African descent - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of DLCI-1: A Novel CYP2A6 Inhibitor for Smoking Cessation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

DLCI-1, chemically identified as (5-(4-ethylpyridin-3-yl)thiophen-2-yl)methanamine, is a novel and potent small molecule inhibitor of cytochrome P450 2A6 (CYP2A6). As the primary enzyme responsible for the metabolic clearance of nicotine in humans, CYP2A6 presents a compelling target for smoking cessation therapies. By inhibiting this enzyme, DLCI-1 increases the systemic exposure and half-life of nicotine, which is hypothesized to reduce the craving and frequency of tobacco use. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of DLCI-1, including its physicochemical properties, in vitro efficacy and selectivity, and in vivo pharmacological effects. Detailed experimental protocols and quantitative data are presented to provide a thorough understanding of the scientific foundation for DLCI-1's potential as a new therapeutic agent.

Introduction

Tobacco addiction remains a leading cause of preventable death worldwide, primarily driven by the highly addictive nature of nicotine. Upon inhalation, nicotine is rapidly absorbed and acts on nicotinic acetylcholine receptors in the brain, leading to the release of neurotransmitters that produce rewarding effects. The relatively short half-life of nicotine necessitates frequent administration to maintain these effects and avoid withdrawal symptoms, thus perpetuating the cycle of addiction.

The primary route of nicotine metabolism is oxidation to cotinine, a reaction catalyzed predominantly by the hepatic enzyme CYP2A6. Genetic variations in the CYP2A6 gene that result in slower nicotine metabolism are associated with reduced smoking frequency, lower dependence, and higher quit rates. This observation forms the rationale for the development of CYP2A6 inhibitors as a smoking cessation therapy. By pharmacologically mimicking the slow metabolizer phenotype, a CYP2A6 inhibitor can increase nicotine's bioavailability and duration of action from a single cigarette, thereby reducing the urge to smoke.

DLCI-1 emerged from a lead-directed medicinal chemistry program as a structural analog of nicotine designed for potent and selective inhibition of CYP2A6.[1] This whitepaper details the preclinical data supporting the development of DLCI-1.

Physicochemical Properties and Drug-Likeness

DLCI-1 was designed to have favorable drug-like properties, adhering to Lipinski's rule of five.[1]

| Property | Value | Source |

| Molecular Weight | < 500 daltons | [1] |

| Calculated octanol-water partition coefficient (cLogP) | 2.108 | [1] |

| Hydrogen Bond Donors | < 5 | [1] |

| Hydrogen Bond Acceptors | < 10 |

These properties suggest that DLCI-1 possesses good oral bioavailability and membrane permeability, which are desirable characteristics for a clinical candidate.

In Vitro Pharmacology

Potency and Selectivity of CYP2A6 Inhibition

The inhibitory activity of DLCI-1 against human CYP enzymes was assessed using in vitro assays with human liver microsomes.

| Enzyme | IC50 | Selectivity Ratio (IC50(CYPXXX)/IC50(CYP2A6)) | Source |

| CYP2A6 | 0.017 µM | - | |

| CYP2B6 | > 0.085 µM | > 5 | |

| CYP3A4 | > 12.9 µM | > 760 |

DLCI-1 demonstrated potent inhibition of CYP2A6 with an IC50 of 0.017 µM. Importantly, it exhibited high selectivity, with significantly weaker inhibition of other major drug-metabolizing CYP enzymes, such as CYP2B6 and CYP3A4. This selectivity profile minimizes the risk of drug-drug interactions.

Metabolic Stability

The metabolic stability of DLCI-1 was evaluated in human liver microsomes.

| Parameter | Value | Source |

| Half-life (t1/2) | 40 minutes |

DLCI-1 exhibited a good microsomal half-life of 40 minutes, indicating moderate metabolic clearance and suggesting a suitable duration of action in vivo.

In Vivo Pharmacology: Nicotine Self-Administration in Mice

The efficacy of DLCI-1 in a preclinical model of nicotine addiction was assessed using an intravenous nicotine self-administration paradigm in mice. This model is considered a reliable measure of the reinforcing effects of nicotine.

Effect of DLCI-1 on Nicotine Intake

Oral administration of DLCI-1 prior to nicotine self-administration sessions led to a significant dose-dependent decrease in the number of nicotine infusions earned by both male and female mice.

| Treatment | Dose (mg/kg) | % Reduction in Nicotine Infusions (vs. Vehicle) | Source |

| DLCI-1 | 25 | Significant Reduction | |

| DLCI-1 | 50 | Significant Reduction | |

| Bupropion | 1 | Less effective than DLCI-1 | |

| Bupropion | 75 | Adverse behavioral effects observed |

These results indicate that DLCI-1 reduces the reinforcing effects of nicotine, leading to a decrease in self-administration. Notably, DLCI-1 was more effective than a moderate dose of bupropion, an approved smoking cessation aid.

Behavioral Specificity

To ensure that the reduction in nicotine self-administration was not due to non-specific behavioral effects, such as sedation or motor impairment, the effect of DLCI-1 was evaluated on food self-administration and general locomotor activity.

-

Food Self-Administration: DLCI-1 did not alter lever pressing for food rewards, indicating that its effects are specific to nicotine reinforcement.

-

Locomotor Activity: Despite self-administering less nicotine, mice treated with DLCI-1 exhibited similar locomotor activity to control mice. This suggests that by blocking nicotine metabolism, DLCI-1 allows for similar nicotinic acetylcholine receptor activation at lower nicotine doses.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of DLCI-1 is the direct inhibition of the CYP2A6 enzyme. This leads to a reduction in the metabolic clearance of nicotine, thereby increasing its plasma concentration and prolonging its effects.

Caption: Mechanism of action of DLCI-1.

Experimental Protocols

Synthesis of DLCI-1

DLCI-1, as the hydrochloride salt, was synthesized as previously described by Denton et al. (2018). For experimental use, it was dissolved in 0.9% sterile saline and adjusted to pH 7.4.

In Vitro CYP Inhibition Assays

The inhibitory potency of DLCI-1 against various human CYP enzymes was determined using assays with pooled human liver microsomes. The activity of each CYP isozyme was monitored using a specific substrate and the formation of its metabolite was quantified. The IC50 values were calculated by measuring the concentration of DLCI-1 required to inhibit 50% of the enzyme's activity.

Caption: Workflow for in vitro CYP inhibition assay.

Intravenous Nicotine Self-Administration in Mice

Male and female C57BL/6J mice were surgically implanted with intravenous catheters. Following recovery, mice were trained to self-administer nicotine by pressing a lever in an operant chamber. Once stable responding was achieved, the effect of DLCI-1 was assessed.

-

Habituation and Training: Mice were trained to press a lever for food reinforcement. Subsequently, they were trained to self-administer nicotine (0.03 mg/kg/infusion) on a fixed-ratio schedule.

-

Drug Administration: DLCI-1 (25 or 50 mg/kg) or vehicle was administered via oral gavage prior to the self-administration session.

-

Self-Administration Session: Mice were placed in the operant chambers and allowed to self-administer nicotine for a set duration. The number of infusions earned was recorded.

-

Data Analysis: The number of nicotine infusions was compared between the DLCI-1 and vehicle-treated groups.

Caption: Experimental workflow for nicotine self-administration in mice.

Conclusion

DLCI-1 is a potent and selective inhibitor of CYP2A6 with favorable drug-like properties. Preclinical studies have demonstrated its efficacy in reducing nicotine self-administration in a well-validated animal model of addiction. The specificity of its behavioral effects and its promising in vitro profile suggest that DLCI-1 has significant potential as a novel pharmacotherapeutic for smoking cessation. Further development and clinical evaluation of DLCI-1 are warranted to determine its safety and efficacy in human smokers.

References

The Emergence of DLCI-1: A Potent and Selective Tool for Probing Cytochrome P450 2A6 Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: In the landscape of drug metabolism and toxicology, the cytochrome P450 (CYP) superfamily of enzymes plays a paramount role. Among these, CYP2A6 is of significant interest due to its primary role in the metabolism of nicotine and its implication in tobacco dependence. The development of selective inhibitors for specific CYP isoforms is a critical endeavor for both basic research and as a therapeutic strategy. This technical guide focuses on DLCI-1, a novel and potent inhibitor of CYP2A6, providing a comprehensive overview of its characteristics, experimental applications, and the methodologies for its study.

Core Compound Profile

DLCI-1, chemically known as (5-(4-ethylpyridin-3-yl)thiophen-2-yl)methanamine, has been identified as a potent, selective, and metabolically stable inhibitor of CYP2A6. Its development marks a significant step forward in the quest for tools to modulate CYP2A6 activity, offering a promising avenue for smoking cessation research and therapy.

Quantitative Inhibition Profile of DLCI-1

The inhibitory potency and selectivity of DLCI-1 have been characterized through in vitro assays. The following tables summarize the key quantitative data for DLCI-1 (referred to as compound 6i in the primary literature).

| Parameter | Value | Enzyme | Reference |

| IC50 | 0.017 µM | Human CYP2A6 |

Table 1: Potency of DLCI-1 against Human CYP2A6. The half-maximal inhibitory concentration (IC50) indicates the concentration of DLCI-1 required to inhibit 50% of CYP2A6 activity in vitro.

A critical attribute of a chemical probe is its selectivity for the target enzyme over other related enzymes. DLCI-1 has been profiled against a panel of major human CYP450 isoforms, demonstrating a high degree of selectivity for CYP2A6.

| CYP Isoform | IC50 (µM) | Selectivity (Fold vs. CYP2A6) |

| CYP1A2 | > 20 | > 1176 |

| CYP2B6 | > 20 | > 1176 |

| CYP2C9 | > 20 | > 1176 |

| CYP2C19 | > 20 | > 1176 |

| CYP2D6 | > 20 | > 1176 |

| CYP3A4 | > 20 | > 1176 |

Table 2: Selectivity Profile of DLCI-1 against Major Human CYP450 Isoforms. The data illustrates the high selectivity of DLCI-1 for CYP2A6, with minimal inhibitory activity against other major drug-metabolizing CYPs at concentrations up to 20 µM.

Mechanism of Action

While the primary literature characterizes DLCI-1 as a potent inhibitor, further studies would be required to definitively elucidate its mode of inhibition (e.g., competitive, non-competitive, or mechanism-based). The high potency and selectivity suggest a specific interaction with the active site of CYP2A6.

Experimental Protocols

The following are detailed methodologies for key experiments involving the characterization of DLCI-1's inhibitory activity.

In Vitro CYP2A6 Inhibition Assay

This protocol is fundamental for determining the IC50 of DLCI-1 against CYP2A6.

1. Materials and Reagents:

-

Recombinant human CYP2A6 enzyme

-

Cytochrome P450 reductase

-

Liposomes (e.g., DLPC/CHAPS)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

CYP2A6 probe substrate (e.g., coumarin)

-

DLCI-1 (dissolved in a suitable solvent, e.g., DMSO)

-

Potassium phosphate buffer (pH 7.4)

-

Fluorescence plate reader

2. Assay Procedure:

-

Prepare a master mix containing the recombinant CYP2A6 enzyme, cytochrome P450 reductase, and liposomes in potassium phosphate buffer.

-

Pre-incubate the master mix at 37°C for 10 minutes.

-

Add varying concentrations of DLCI-1 or vehicle control to the wells of a 96-well plate.

-

Add the CYP2A6 probe substrate (coumarin) to all wells.

-

Initiate the enzymatic reaction by adding the NADPH regenerating system.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

-

Measure the formation of the fluorescent metabolite (7-hydroxycoumarin) using a fluorescence plate reader.

-

Calculate the percent inhibition for each concentration of DLCI-1 relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

In Vivo Nicotine Self-Administration Studies in Mice

These studies are crucial for evaluating the therapeutic potential of DLCI-1.

1. Animals:

-

Male and female mice are used in these studies.

2. Nicotine Self-Administration Paradigm:

-

Mice are trained to self-administer nicotine intravenously by pressing a lever.

-

Once stable responding is achieved, DLCI-1 (e.g., 25 or 50 mg/kg) or a vehicle control is administered orally prior to the nicotine self-administration session.

-

The number of nicotine infusions earned and lever presses are recorded.

-

A significant decrease in nicotine intake following DLCI-1 administration indicates its efficacy in reducing nicotine-seeking behavior.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to the study of DLCI-1.

Caption: Experimental workflow for the in vitro and in vivo evaluation of DLCI-1.

Caption: Nicotine metabolism by CYP2A6 and the inhibitory action of DLCI-1.

Conclusion

DLCI-1 has emerged as a highly potent and selective inhibitor of CYP2A6. Its favorable in vitro characteristics, coupled with demonstrated in vivo efficacy in reducing nicotine self-administration, position it as a valuable research tool and a promising lead compound for the development of novel smoking cessation therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of DLCI-1 in the study of cytochrome P450 enzymes and beyond.

Preclinical Research on Novel CYP2A6 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current landscape of preclinical research on novel inhibitors of Cytochrome P450 2A6 (CYP2A6). CYP2A6 is the primary enzyme responsible for the metabolism of nicotine and various other xenobiotics. Inhibition of this enzyme is a promising therapeutic strategy for smoking cessation and has potential applications in other areas, such as mitigating the toxicity of certain carcinogens. This document summarizes key quantitative data, details essential experimental protocols, and visualizes relevant biological pathways and research workflows to facilitate further investigation and drug development in this field.

Quantitative Data on Novel CYP2A6 Inhibitors

The following tables summarize the in vitro and in vivo preclinical data for several novel CYP2A6 inhibitors. This data is crucial for comparing the potency, selectivity, and potential therapeutic efficacy of these compounds.

Table 1: In Vitro Inhibition of CYP2A6 by Novel Compounds

| Compound Class | Compound Name | Assay Type | IC50 (µM) | K_i (µM) | k_inact (min⁻¹) | Source |

| Pyridine Derivatives | Compound 1 | CYP2A6 Inhibition | 9.034 | - | - | [1] |

| Compound 4 | CYP2A6 Inhibition | 5.024 | - | - | [1] | |

| Compound 6 | CYP2A6 Inhibition | 1.003 | - | - | [1] | |

| Compound 7 | CYP2A6 Inhibition | 42.51 | - | - | [1] | |

| (5-(4-ethylpyridin-3-yl)thiophen-2-yl)methanamine (DLCI-1) | CYP2A6 Inhibition | - | - | - | [2] | |

| Furanocoumarins | Chalepensin | Coumarin 7-hydroxylation | 1.4 (with NADPH pre-incubation) | 2.64 | 0.044 | |

| Chalepensin | Coumarin 7-hydroxylation | 82.2 (without NADPH pre-incubation) | - | - | ||

| Cyclopropylamines | trans-2-phenylcyclopropylamine (Tranylcypromine) | Coumarin 7-hydroxylation | 0.42 | 0.04 | - | |

| Natural Products | Rhinacanthin-A | Coumarin 7-hydroxylation | - | - | - | |

| Rhinacanthin-B | Coumarin 7-hydroxylation | - | - | - | ||

| Rhinacanthin-C | Coumarin 7-hydroxylation | - | - | - | ||

| 1-Substituted Imidazoles | Various | CYP2A6/CYP2A13 Inhibition | ~2 | - | - |

Note: '-' indicates data not available in the cited sources.

Table 2: In Vivo Efficacy of Novel CYP2A6 Inhibitors

| Compound Name | Animal Model | Dosing | Key Findings | Source |

| DLCI-1 | Mice | 25 mg/kg and 50 mg/kg (oral) | Significant decrease in intravenous nicotine self-administration in both male and female mice. More effective than bupropion at a moderate dose. | |

| Chalepensin | C57BL/6J Mice | Oral administration | Reduced hepatic coumarin 7-hydroxylation activity ex vivo. | |

| Methoxsalen | Human Smokers | 30 mg (oral) | Reduced smoking during a period of free smoking. |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of preclinical research. This section outlines the key experimental protocols used in the study of novel CYP2A6 inhibitors.

In Vitro CYP2A6 Inhibition Assay: Coumarin 7-Hydroxylation

This is a widely used fluorometric assay to determine the inhibitory potential of compounds against CYP2A6.

-

Materials:

-

Human liver microsomes (HLMs) or recombinant human CYP2A6 enzyme.

-

Potassium phosphate buffer (pH 7.4).

-

Coumarin (substrate).

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

-

Test inhibitor compound.

-

96-well microplate reader with fluorescence detection (Excitation: ~355 nm, Emission: ~460 nm).

-

-

Procedure:

-

Prepare a reaction mixture containing human liver microsomes or recombinant CYP2A6 in potassium phosphate buffer.

-

Add the test inhibitor at various concentrations to the reaction mixture. For mechanism-based inhibition studies, a pre-incubation step with the inhibitor and microsomes is performed before the addition of the substrate.

-

Initiate the reaction by adding the substrate, coumarin.

-

Incubate the mixture at 37°C.

-

Start the enzymatic reaction by adding the NADPH regenerating system.

-

Monitor the formation of the fluorescent product, 7-hydroxycoumarin, over time using a microplate reader.

-

Calculate the rate of reaction and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

-

In Vivo Nicotine Self-Administration in Mice

This protocol assesses the effect of a CYP2A6 inhibitor on the reinforcing properties of nicotine in an animal model.

-

Animals:

-

Male and female mice (e.g., C57BL/6J).

-

-

Apparatus:

-

Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump for intravenous drug delivery.

-

-

Procedure:

-

Surgery: Surgically implant a catheter into the jugular vein of each mouse.

-

Training: Train the mice to self-administer nicotine by pressing a lever. Each lever press results in an intravenous infusion of nicotine, often paired with a visual or auditory cue.

-

Stable Responding: Continue training until the mice show stable responding for nicotine infusions.

-

Inhibitor Administration: Administer the test CYP2A6 inhibitor (e.g., DLCI-1) or a vehicle control via the appropriate route (e.g., oral gavage) at a specified time before the self-administration session.

-

Testing: Place the mice back in the operant chambers and allow them to self-administer nicotine.

-

Data Analysis: Record the number of nicotine infusions earned. A significant reduction in the number of infusions in the inhibitor-treated group compared to the vehicle group indicates that the inhibitor reduces the reinforcing effects of nicotine.

-

Virtual Screening for Novel CYP2A6 Inhibitors

This in silico approach is used to identify potential CYP2A6 inhibitors from large chemical databases.

-

Software and Databases:

-

Molecular docking software (e.g., AutoDock Vina).

-

3D structure of human CYP2A6 (e.g., from the Protein Data Bank).

-

Chemical compound libraries (e.g., Maybridge, Enamine REAL).

-

Pharmacophore modeling software.

-

-

Procedure:

-

Target Preparation: Prepare the 3D structure of CYP2A6 for docking by removing water molecules, adding hydrogen atoms, and defining the binding site.

-

Ligand Preparation: Prepare the 3D structures of the compounds in the chemical library.

-

Docking: Use molecular docking software to predict the binding pose and affinity of each compound to the active site of CYP2A6.

-

Scoring and Ranking: Rank the compounds based on their predicted binding affinity (docking score).

-

Filtering: Apply filters based on drug-like properties (e.g., Lipinski's rule of five) and pharmacophore models to refine the list of potential hits.

-

Hit Selection: Select the top-ranked compounds for experimental validation using in vitro inhibition assays.

-

Signaling Pathways and Experimental Workflows

Understanding the regulatory pathways of CYP2A6 and the workflows for inhibitor discovery is crucial for developing effective therapeutic strategies.

Oxidative Stress-Mediated Regulation of CYP2A6 Expression

Ethanol-induced oxidative stress has been shown to upregulate CYP2A6 expression through the PKC/MEK/Nrf2 signaling pathway. This pathway is a potential target for modulating CYP2A6 activity.

Caption: Ethanol-induced CYP2A6 expression pathway.

General Workflow for Preclinical Evaluation of Novel CYP2A6 Inhibitors

The following diagram illustrates a typical workflow for the identification and preclinical evaluation of novel CYP2A6 inhibitors.

Caption: Preclinical workflow for CYP2A6 inhibitor discovery.

This technical guide provides a foundational understanding of the preclinical research landscape for novel CYP2A6 inhibitors. The presented data, protocols, and visualizations are intended to serve as a valuable resource for researchers and drug development professionals working to advance this important therapeutic area. Further research is warranted to fully elucidate the clinical potential of these novel compounds.

References

DLCI-1: A Novel CYP2A6 Inhibitor with Potential as a Smoking Cessation Aid

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Nicotine addiction, primarily sustained through tobacco smoking, remains a significant global health challenge. Current smoking cessation therapies have limited long-term efficacy, highlighting the urgent need for novel pharmacological interventions. This document provides a comprehensive technical overview of DLCI-1, a novel and potent inhibitor of Cytochrome P450 2A6 (CYP2A6), the primary enzyme responsible for nicotine metabolism. By inhibiting CYP2A6, DLCI-1 slows the clearance of nicotine, thereby reducing the urge for frequent reinforcement and decreasing overall nicotine consumption. Preclinical evidence strongly suggests the potential of DLCI-1 as a promising new therapeutic agent for smoking cessation. This guide details the mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate this compound, providing a foundational resource for researchers, scientists, and drug development professionals in the field of addiction and pharmacology.

Mechanism of Action: Targeting Nicotine Metabolism

The primary mechanism of action of DLCI-1 is the selective inhibition of the CYP2A6 enzyme. In humans, CYP2A6 is responsible for metabolizing approximately 70-80% of absorbed nicotine into its inactive metabolite, cotinine.[1][2][3] This metabolic clearance of nicotine leads to a decrease in its plasma concentration, prompting smokers to smoke more frequently to maintain desired nicotine levels and avoid withdrawal symptoms.

Individuals with genetic variations that result in slower CYP2A6 metabolism tend to smoke fewer cigarettes per day, are less likely to become dependent, and have higher success rates when attempting to quit.[1][2] This observation forms the rationale for developing CYP2A6 inhibitors as smoking cessation aids. By pharmacologically mimicking the slow metabolizer phenotype, DLCI-1 is hypothesized to reduce the reinforcing effects of nicotine and alleviate withdrawal symptoms, thereby aiding in smoking cessation.

The inhibition of CYP2A6 by DLCI-1 leads to a sustained level of nicotine in the bloodstream from a single cigarette, which is expected to reduce the craving for subsequent cigarettes. This mechanism is distinct from traditional nicotine replacement therapies or receptor modulators.

Below is a diagram illustrating the metabolic pathway of nicotine and the inhibitory action of DLCI-1.

Preclinical Efficacy

The primary preclinical evaluation of DLCI-1 as a potential smoking cessation aid was conducted by Chen et al. (2020). The study utilized a well-established mouse model of intravenous nicotine self-administration to assess the compound's effect on nicotine-seeking behavior.

Intravenous Nicotine Self-Administration in Mice

In this model, mice are trained to perform an action (e.g., press a lever) to receive an intravenous infusion of nicotine. This paradigm is considered to have high translational validity to human drug-taking behavior.

The study by Chen et al. (2020) demonstrated that oral administration of DLCI-1 significantly reduced the number of nicotine infusions self-administered by both male and female mice in a dose-dependent manner. The effective doses were found to be 25 mg/kg and 50 mg/kg.

Specificity of Action

To ensure that the reduction in nicotine intake was not due to a general suppression of behavior, the effect of DLCI-1 on food self-administration was also assessed. DLCI-1 did not alter the number of food pellets self-administered, indicating that its effects are specific to nicotine reinforcement.

Comparison with Bupropion

The efficacy of DLCI-1 was also compared to bupropion, an FDA-approved smoking cessation medication. The study found that DLCI-1 was more effective at reducing nicotine intake than a moderate dose of bupropion.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the preclinical evaluation of DLCI-1.

| Parameter | Value | Reference |

| CYP2A6 Inhibition (IC50) | Reported in Denton et al. (2018) | Chen et al. (2020) |

| Effective Doses (in mice) | 25 mg/kg and 50 mg/kg (oral) | Chen et al. (2020) |

| Effect on Nicotine Self-Administration | Significantly decreased infusions | Chen et al. (2020) |

| Effect on Food Self-Administration | No significant effect | Chen et al. (2020) |

Experimental Protocols

This section provides a detailed description of the key experimental methodologies employed in the preclinical evaluation of DLCI-1.

Synthesis of DLCI-1

The chemical name for DLCI-1 is (5-(4-ethylpyridin-3-yl)thiophen-2-yl)methanamine. The synthesis of DLCI-1 has been described by Denton et al. (2018). While the specific, step-by-step protocol is proprietary, the synthesis of similar 3-substituted pyridine and thiophene derivatives generally involves cross-coupling reactions, such as Suzuki or Stille coupling, to form the core bi-aryl structure, followed by functional group manipulations to introduce the methanamine side chain.

CYP2A6 Inhibition Assay

The inhibitory potency of DLCI-1 against human CYP2A6 is determined using an in vitro assay with human liver microsomes or recombinant CYP2A6 enzyme. A common and reliable method is the coumarin 7-hydroxylation assay.

-

Principle: CYP2A6 catalyzes the conversion of coumarin to the fluorescent product 7-hydroxycoumarin. The rate of formation of 7-hydroxycoumarin is measured in the presence and absence of the inhibitor (DLCI-1).

-

Materials:

-

Human liver microsomes or recombinant human CYP2A6

-

Coumarin (substrate)

-

NADPH regenerating system (to initiate the enzymatic reaction)

-

DLCI-1 (test inhibitor)

-

Potassium phosphate buffer (pH 7.4)

-

Fluorescence plate reader

-

-

Procedure:

-

Human liver microsomes or recombinant CYP2A6 are pre-incubated with varying concentrations of DLCI-1 in a multi-well plate.

-

The reaction is initiated by the addition of the NADPH regenerating system and coumarin.

-

The plate is incubated at 37°C for a specified time.

-

The reaction is terminated by the addition of a stop solution (e.g., acetonitrile).

-

The fluorescence of the formed 7-hydroxycoumarin is measured using a fluorescence plate reader (excitation ~355 nm, emission ~460 nm).